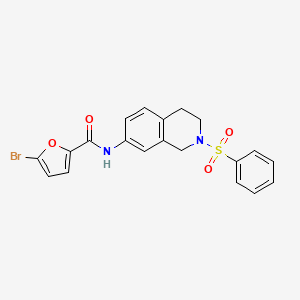

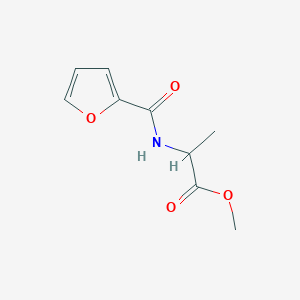

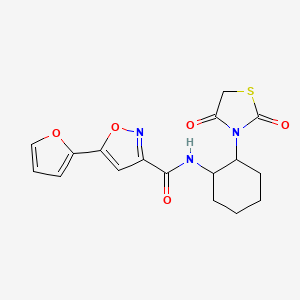

![molecular formula C16H17FN2OS B2541139 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone CAS No. 478043-79-7](/img/structure/B2541139.png)

2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, 2-[4-(4-Fluorophenyl)piperazino]-1-(2-thienyl)-1-ethanone, is a derivative of aryl piperazine, which is a class of organic compounds known for their pharmacological properties. Aryl piperazines are often explored for their potential as antipsychotic agents due to their ability to interact with dopamine and serotonin receptors .

Synthesis Analysis

The synthesis of related aryl piperazine derivatives has been described in the literature. For instance, electrochemical synthesis methods have been employed to create new arylthiobenzazoles by oxidizing 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . This method involves the generation of p-quinone imine, which then participates in a Michael addition reaction. Similarly, a series of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones were synthesized for pharmacological evaluation, indicating that various substituted phenyl groups can be introduced into the piperazine ring .

Molecular Structure Analysis

The molecular structure of aryl piperazine derivatives can be complex and is often characterized using techniques such as FTIR, NMR, and X-ray crystallography. For example, the crystal structure of 1-(2-Fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine was determined to be monoclinic with specific lattice parameters, and the presence of intermolecular interactions such as hydrogen bonding and stacking interactions was noted . These structural details are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

Aryl piperazines can undergo various chemical reactions, including Michael addition as part of their synthesis process . The electrochemical oxidation of precursors leads to reactive intermediates that can further react with nucleophiles to form the desired products. The reactivity of these compounds is influenced by the substituents on the phenyl and piperazine rings.

Physical and Chemical Properties Analysis

The physical and chemical properties of aryl piperazine derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the stability of the crystal lattice and the types of intermolecular interactions present . Thermal stability is another important property that can be assessed using techniques like TG-DTA and DSC, which help in determining the practical applications and storage conditions for these compounds .

Scientific Research Applications

Synthesis and Evaluation in Ligand Development

Arylcycloalkylamines, including phenyl piperidines and piperazines, are emphasized for their pharmacophoric groups, which are significant in antipsychotic agents. Research has shown that arylalkyl substituents can improve the binding affinity's potency and selectivity at D2-like receptors. A study by Sikazwe et al. (2009) explored the contributions of pharmacophoric groups, including 4'-fluorobutyrophenones, to the potency and selectivity of agents at D2-like receptors, indicating the composite structure's critical role in selectivity and potency at these receptors. This highlights the importance of structural components in developing selective ligands for receptor targeting (Sikazwe et al., 2009).

Therapeutic Use and Drug Development

The development of Macozinone for TB treatment exemplifies the application of piperazine derivatives in addressing infectious diseases. Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment. The compound targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. This indicates the compound's potential in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).

Patent Review on Therapeutic Applications

Piperazine derivatives play a significant role in medicinal chemistry due to their presence in various therapeutic agents. Rathi et al. (2016) reviewed patents containing piperazine compounds, showing their application across a broad spectrum of pharmacological uses, including anticancer, cardio-protective agents, and antihistamines. This underscores the versatility of piperazine-based molecules in drug discovery and the importance of substituent modifications on the piperazine nucleus for medicinal potential (Rathi et al., 2016).

Anti-mycobacterial Activity and SAR of Piperazine Analogues

Piperazine and its analogues have shown significant anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. Girase et al. (2020) focused on piperazine as a vital building block in anti-TB molecules, providing insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules. This review supports the continued development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Mechanism of Action

Target of action

A structurally similar compound, 4- ( (4- (2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n- (naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been reported to inhibit equilibrative nucleoside transporters (ents), with more selectivity towards ent2 .

Mode of action

The similar compound fpmint acts as an irreversible and non-competitive inhibitor of ents .

Result of action

The similar compound fpmint has been reported to reduce the vmax of [3h]uridine uptake in ent1 and ent2 without affecting km .

properties

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2OS/c17-13-3-5-14(6-4-13)19-9-7-18(8-10-19)12-15(20)16-2-1-11-21-16/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYJEFWRVRUJAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)C2=CC=CS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

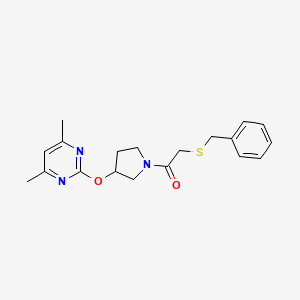

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2541066.png)

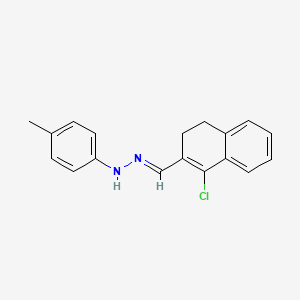

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)

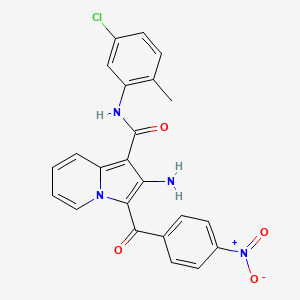

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)

![Methyl 2-[2-(4-acetylbenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2541076.png)